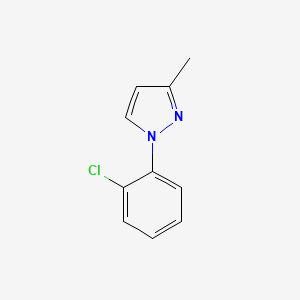![molecular formula C12H10F5NO B2609868 3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine CAS No. 2320144-40-7](/img/structure/B2609868.png)
3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine is a fluorinated organic compound that has garnered significant interest in the fields of chemistry and pharmacology. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the photocatalytic defluorinative alkylation of trifluoromethyl groups, which is an attractive method for building important difluoromethyl structures . This method relies on the use of complex, expensive, and toxic photocatalysts and hydrogen atom transfer reagents (thiols). Additionally, substrates are limited to substituted alkenes in these systems .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally involve the use of advanced synthetic techniques to ensure high yield and purity. The use of trifluoromethyl ketones as synthons in the construction of fluorinated pharmacons is one such method .
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other fluorinated compounds.
Biology: It is used in the study of biological systems and processes, particularly those involving fluorinated molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups play a crucial role in its activity, as they can enhance the compound’s binding affinity to its targets and improve its stability . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine can be compared with other similar compounds, such as:
Trifluoromethylated compounds: These compounds contain trifluoromethyl groups and have similar chemical properties.
Difluoromethylated compounds: These compounds contain difluoromethyl groups and share some similarities in terms of reactivity and applications.
The uniqueness of this compound lies in the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and physical properties that are not found in compounds with only one of these groups.
Properties
IUPAC Name |
[3-(difluoromethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F5NO/c13-10(14)8-5-18(6-8)11(19)7-2-1-3-9(4-7)12(15,16)17/h1-4,8,10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEAYLXZIOTNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
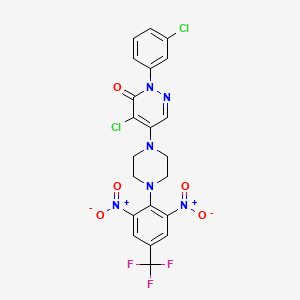
![Rel-(2aR,8bR)-2a,3,4,8b-tetrahydrocyclobuta[a]naphthalen-2(1H)-one](/img/structure/B2609787.png)
![N'-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine;dihydrochloride](/img/structure/B2609788.png)

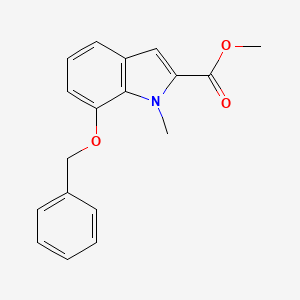
![(1R,5S)-8-((E)-4-methylstyrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2609793.png)

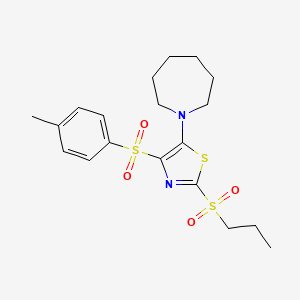
![2-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2609798.png)
![2-(2-chlorobenzyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2609799.png)
![4-{2-[Cyano(3-ethylphenyl)amino]acetyl}piperazin-2-one](/img/structure/B2609800.png)
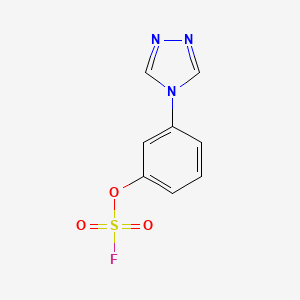
![N-(benzo[d][1,3]dioxol-5-yl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide](/img/structure/B2609802.png)
